molecular formula C15H16ClNS B13777846 6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride CAS No. 82394-02-3

6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride

Katalognummer: B13777846
CAS-Nummer: 82394-02-3
Molekulargewicht: 277.8 g/mol
InChI-Schlüssel: LLFAICDXHPLYIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride is an organic compound that belongs to the class of dibenzothiepins. It is characterized by a tricyclic structure containing sulfur and nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Vorbereitungsmethoden

The synthesis of 6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of dibenzo(b,e)thiepin with an amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

82394-02-3

Molekularformel

C15H16ClNS

Molekulargewicht

277.8 g/mol

IUPAC-Name

6,11-dihydrobenzo[c][1]benzothiepin-11-ylmethylazanium;chloride

InChI

InChI=1S/C15H15NS.ClH/c16-9-14-12-6-2-1-5-11(12)10-17-15-8-4-3-7-13(14)15;/h1-8,14H,9-10,16H2;1H

InChI-Schlüssel

LLFAICDXHPLYIL-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C[NH3+].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.